6-Amino-5-nitrosouracil

Metal-ion sensing Coordination chemistry Spectrophotometric analysis

Procure 6-Amino-5-nitrosouracil (CAS 63884-45-7) as the essential chelating ligand for Co²⁺-selective analytical workflows (Ka=9.524×10²), uniquely unsubstituted for colorimetric detection where dimethyl analogs fail. Deploy as the starting material for one-pot 8-substituted xanthine construction, eliminating intermediate isolation. Required for bidentate N5,O4 chelation in fac-[M(CO)₃]⁺ radiopharmaceutical scaffolds and Pd(II) antitumoral libraries.

Molecular Formula C4H4N4O3
Molecular Weight 156.10 g/mol
CAS No. 63884-45-7
Cat. No. B7769583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitrosouracil
CAS63884-45-7
Molecular FormulaC4H4N4O3
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N=O
InChIInChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
InChIKeyDKPCSXFEWFSECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitrosouracil (CAS 63884-45-7) | Key Precursor for Xanthine Derivatives and Metal-Binding Heterocycle


6-Amino-5-nitrosouracil (CAS 63884-45-7), also designated as 6-amino-5-nitroso-1H-pyrimidine-2,4-dione, is a pyrimidine derivative with molecular formula C₄H₄N₄O₃ and molecular weight 156.10 g/mol [1]. This heterocyclic compound possesses both an amino group at the 6-position and a nitroso group at the 5-position on the uracil ring . The compound serves as a versatile intermediate for the synthesis of 8-substituted xanthine derivatives, which represent privileged scaffolds in medicinal chemistry and drug discovery programs .

6-Amino-5-nitrosouracil Procurement: Why In-Class Pyrimidine Analogs Cannot Be Interchanged


Substitution with other pyrimidine analogs or nitrosouracil derivatives for applications involving metal-ion complexation, xanthine scaffold construction, or radiopharmaceutical ligand development is not chemically or functionally equivalent [1]. The specific spatial arrangement of the 5-nitroso and 6-amino groups on the uracil core dictates a unique chelation geometry that alternative compounds, including the N,N′-dimethyl analog DANU or other 5-nitrosopyrimidines, do not replicate [2]. Differences in metal-ion selectivity and association constants between ANU and its methyl derivative underscore that minor structural modifications produce functionally distinct coordination chemistry, thereby precluding interchangeable use in synthetic or analytical workflows [3].

6-Amino-5-nitrosouracil (CAS 63884-45-7) Quantitative Differentiation Data vs. Closest Analogs


Selective Cobalt(II) Complexation with Quantified Association Constant vs. Methyl Derivative

6-Amino-5-nitrosouracil (ANU) exhibits selective complexation with Co²⁺ ions, producing a distinct color change from colorless to yellow and yielding an association constant (Ka) of 9.524 × 10². In contrast, its N,N′-dimethyl analog DANU shows no appreciable complexation with Co²⁺ under identical conditions; DANU instead preferentially binds Cu²⁺ (Ka = 3.956 × 10³) and Ni²⁺ (Ka = 2.041 × 10³) [1].

Metal-ion sensing Coordination chemistry Spectrophotometric analysis

Metal-Ion Detection Limits: Comparative LOD/LOQ Values Across Transition Metals

The limits of detection (LOD) and quantification (LOQ) for metal-ion complexation differ substantially between ANU and DANU, reflecting divergent analytical utility profiles. ANU with Co²⁺ achieves LOD = 33.94 μM and LOQ = 102.86 μM. For DANU, LOD values are 93.81 μM with Cu²⁺ and 48.40 μM with Ni²⁺, with correspondingly higher LOQ values of 284.27 μM and 146.65 μM, respectively [1].

Analytical chemistry Trace metal detection Sensor development

Radiopharmaceutical Ligand Platform: Rhenium(I) Complex Antiproliferative Activity vs. Uncomplexed Ligand Baseline

6-Amino-5-nitrosouracil derivatives function as bidentate N5,O4-chelating ligands for fac-[Re(CO)₃]⁺ moieties, forming five-membered chelate rings with Re(I). The resulting rhenium complexes exhibit modulator behavior of cell growth at low concentrations due to estrogenic-like characteristics across five human tumor cell lines, whereas the uncomplexed free ligand serves only as a metal-coordination scaffold [1].

Radiopharmaceutical development Organometallic chemistry Antiproliferative screening

Xanthine Scaffold Construction: One-Pot Synthetic Platform vs. Multi-Step Routes

6-Amino-5-nitrosouracil derivatives enable a convenient one-pot conversion to 8-substituted xanthines via in situ acylation, reduction, and cyclodehydration. This contrasts with traditional multi-step routes requiring isolation of the diamine intermediate followed by separate acylation and dehydrative cyclization steps under strongly basic conditions . The one-pot methodology using aminonitrosouracil 2 directly yields 1,3-dipropylxanthines 1a-i in a streamlined process that eliminates intermediate purification requirements [1].

Medicinal chemistry Purine synthesis Heterocyclic chemistry

Palladium(II) Complex Ligand Platform: Structural Determinant for Antiproliferative Screening

6-Amino-5-nitrosouracil serves as a foundational ligand scaffold for palladium(II) complex libraries evaluated for antiproliferative effects in tumoral brain cells. Seventeen novel Pd(II) complexes of general formulae PdCl₂L, PdCl(LH⁻¹)(solvent), and PdCl₂(PPh₃)₂L were synthesized using pyrimidine ligands derived from 6-amino-5-nitrosouracil and violuric acid [1]. The specific substitution pattern on the uracil core dictates both coordination geometry and resultant biological activity profiles.

Metallodrug discovery Coordination chemistry Brain tumor research

6-Amino-5-nitrosouracil (CAS 63884-45-7) Recommended Applications Based on Quantitative Evidence


Cobalt(II)-Selective Spectrophotometric Sensing and Analytical Method Development

Utilize ANU for Co²⁺ detection in analytical chemistry workflows, leveraging its selective complexation with Co²⁺ (Ka = 9.524 × 10²) and visual colorimetric response (colorless to yellow). The methyl analog DANU exhibits no detectable Co²⁺ binding, making ANU the required compound for this specific analytical application. Detection limits (LOD = 33.94 μM) support trace-level quantification in methanolic systems [1].

One-Pot Synthesis of 8-Substituted Xanthine Libraries for Medicinal Chemistry

Deploy ANU as the starting material for streamlined one-pot construction of 1,3-dialkyl-8-substituted xanthines via in situ acylation, reduction, and cyclodehydration. This methodology eliminates intermediate isolation steps required by traditional multi-step routes, accelerating purine-based library generation for adenosine receptor ligand discovery programs [1].

Radiopharmaceutical Ligand Development: Re(I)/Tc(I) Organometallic Complexes

Employ ANU derivatives as bidentate N5,O4 chelating ligands for fac-[M(CO)₃]⁺ cores (M = Re, Tc). The five-membered chelate ring geometry conferred by the 5-nitroso-6-amino motif is essential for stable complex formation in radiopharmaceutical applications involving ¹⁸⁶Re or ¹⁸⁸Re isotopes. Complexation confers antiproliferative activity absent in the free ligand form [1].

Palladium(II) Metallodrug Scaffold Construction for Antiproliferative Screening

Utilize ANU as the core ligand scaffold for synthesizing Pd(II) complex libraries (formulae PdCl₂L, PdCl(LH⁻¹)(solvent), PdCl₂(PPh₃)₂L) for evaluation against tumoral brain cell models. The specific substitution pattern on the uracil ring influences coordination geometry and downstream biological activity profiles, making ANU the appropriate starting point for this ligand class [1].

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